molecular formula C9H6N2O4 B14425430 4-Nitrophenyl cyanoacetate CAS No. 80256-92-4

4-Nitrophenyl cyanoacetate

Cat. No.: B14425430
CAS No.: 80256-92-4
M. Wt: 206.15 g/mol
InChI Key: YLRHIGCSVPDVGD-UHFFFAOYSA-N
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Description

4-Nitrophenyl cyanoacetate is an organic compound characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to a cyanoacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-nitrophenyl cyanoacetate typically involves the condensation of 4-nitrophenol with cyanoacetic acid. This reaction is often carried out in the presence of a catalyst such as dicyclohexyl carbodiimide and 4-N,N-dimethylaminopyridine in a solvent like dimethylformamide . The reaction conditions usually involve stirring the mixture at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions: 4-Nitrophenyl cyanoacetate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The nitro group on the phenyl ring makes the compound susceptible to nucleophilic attack, leading to substitution reactions.

    Condensation Reactions: The cyanoacetate moiety can participate in condensation reactions with aldehydes and ketones to form various heterocyclic compounds.

    Reduction: The nitro group can be reduced to an amine under appropriate conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium carbonate in methanol.

    Condensation Reactions: Aldehydes or ketones in the presence of a base like piperidine.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products:

    Nucleophilic Substitution: Substituted phenyl cyanoacetates.

    Condensation Reactions: Various heterocyclic compounds.

    Reduction: 4-Aminophenyl cyanoacetate.

Scientific Research Applications

4-Nitrophenyl cyanoacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-nitrophenyl cyanoacetate in various reactions involves the activation of the cyanoacetate moiety and the nitro group. The cyanoacetate moiety acts as a nucleophile, participating in condensation and substitution reactions. The nitro group, being an electron-withdrawing group, enhances the reactivity of the phenyl ring towards nucleophiles .

Comparison with Similar Compounds

    4-Nitrophenyl Acetate: Similar structure but lacks the cyano group, making it less reactive in certain condensation reactions.

    4-Nitrophenyl Methoxyacetate: Contains a methoxy group instead of a cyano group, altering its reactivity and applications.

    4-Nitrophenyl Propionate: Another ester derivative with different reactivity due to the propionate group.

Uniqueness: 4-Nitrophenyl cyanoacetate is unique due to the presence of both the nitro and cyano groups, which confer distinct reactivity patterns and make it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

(4-nitrophenyl) 2-cyanoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O4/c10-6-5-9(12)15-8-3-1-7(2-4-8)11(13)14/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLRHIGCSVPDVGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00511767
Record name 4-Nitrophenyl cyanoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00511767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80256-92-4
Record name 4-Nitrophenyl cyanoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00511767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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